Mdppp is classified as a new psychoactive substance (NPS) and is often grouped with other synthetic cathinones. It is synthesized through chemical processes that modify the structure of existing compounds, such as methylphenidate, which is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD). The classification of Mdppp as a controlled substance varies by jurisdiction, reflecting its potential for abuse and health risks associated with its use.
The synthesis of Mdppp typically involves a multi-step chemical process. One common method includes the reaction of 4-methylphenylacetone with an amine, followed by reductive amination. This process can be summarized in the following steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity .
Mdppp has a complex molecular structure characterized by a diphenyl ring system with a methyl group attached at the para position. The molecular formula for Mdppp is , and its molecular weight is approximately 229.33 g/mol. The key structural features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to confirm the structure of Mdppp .
Mdppp can undergo various chemical reactions typical of amines and ketones, including:
These reactions are crucial for understanding the reactivity profile of Mdppp in both synthetic applications and biological interactions .
The mechanism of action for Mdppp primarily involves its interaction with monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, Mdppp enhances their availability in the synaptic cleft, leading to increased stimulation of postsynaptic receptors. This action contributes to its stimulant effects, which may include increased alertness, euphoria, and enhanced cognitive function.
Research indicates that Mdppp exhibits a higher affinity for dopamine transporters compared to norepinephrine transporters, suggesting a potential for abuse similar to other stimulants .
Mdppp exhibits several notable physical and chemical properties:
These properties influence both its handling in laboratory settings and its behavior in biological systems .
Mdppp has been studied for various scientific applications, including:
Ongoing research aims to better understand both the therapeutic potential and risks associated with Mdppp use .
MDPPP, systematically named (RS)-1-(3,4-methylenedioxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one, is a synthetic cathinone derivative with the molecular formula C₁₄H₁₇NO₃ and a molar mass of 247.29 g/mol [1] [5]. Its structure comprises three key components:
The compound exists as a racemic mixture due to the chiral center at the α-carbon. Key identifiers include:
Table 1: Molecular Identity of MDPPP
Property | Value |
---|---|
Chemical Formula | C₁₄H₁₇NO₃ |
Molar Mass | 247.29 g/mol |
CAS Registry Number | 24698-57-5 |
IUPAC Name | (RS)-1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one |
Chiral Centers | 1 (α-carbon) |
Common Salt Form | Hydrochloride (C₁₄H₁₈ClNO₃) |
MDPPP emerged in the late 1990s in Germany as a designer drug alternative in imitation ecstasy (MDMA) tablets [1]. Its development paralleled regulatory actions against first-generation cathinones like mephedrone and MDPV. Key historical milestones include:
MDPPP's emergence exemplifies the "cat-and-mouse" dynamic between illicit drug manufacturers and regulatory agencies, where minor structural modifications create legally distinct compounds with similar psychoactive properties [2] [4].
MDPPP belongs to the α-pyrrolidinophenone subclass of synthetic cathinones, characterized by a pyrrolidine ring attached to the nitrogen atom and a ketone group at the β-position of the phenethylamine backbone [2] [8]. Its classification features:
Table 2: Structural-Activity Relationship (SAR) Classification of Select Cathinones
Compound | α-Alkyl Chain | N-Substituent | Ring Substitution | DAT Inhibition Potency |
---|---|---|---|---|
MDPPP | Methyl | Pyrrolidine | 3,4-Methylenedioxy | Low (IC₅₀ = 1,280 nM) |
MDPV | Ethyl | Pyrrolidine | 3,4-Methylenedioxy | High (IC₅₀ = 4.1 nM) |
α-PPP | Methyl | Pyrrolidine | Unsubstituted | Moderate (IC₅₀ = 391 nM) |
MDPBP | Butyl | Pyrrolidine | 3,4-Methylenedioxy | High (IC₅₀ = 12.6 nM) |
Methylone | Methyl | Methylamino | 3,4-Methylenedioxy | Low SERT selectivity |
Pharmacologically, MDPPP is classified as a dopamine reuptake inhibitor with secondary norepinephrine transporter (NET) activity, exhibiting approximately 30-fold selectivity for dopamine transporters (DAT) over serotonin transporters (SERT) [4] [8]. This places it within the stimulant-dominant rather than entactogen-dominant cathinone subcategory.
MDPPP functions primarily as a competitive monoamine reuptake inhibitor with preferential affinity for dopamine transporters (DAT):
The pyrrolidine group enhances lipid solubility, facilitating blood-brain barrier penetration, while the methylenedioxy moiety modestly increases serotonin affinity compared to non-ring-substituted analogs like α-PPP [8].
MDPPP's control status reflects regional responses to designer cathinones:
Notably, MDPPP remains unscheduled under the UN International Drug Control Conventions and lacks federal control in numerous jurisdictions [8].
Analytical characterization employs:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7